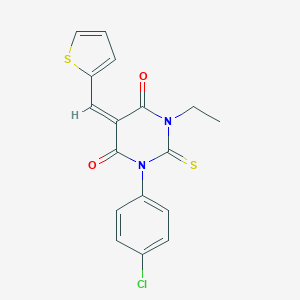
(5E)-1-(4-chlorophenyl)-3-ethyl-5-(thiophen-2-ylmethylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5E)-1-(4-chlorophenyl)-3-ethyl-5-(thiophen-2-ylmethylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione, commonly known as "CTP-499," is a small molecule drug that has been developed as a potential treatment for chronic kidney disease (CKD). CKD is a progressive disorder that affects millions of people worldwide and can lead to end-stage renal disease (ESRD), requiring dialysis or kidney transplantation. CTP-499 has been shown to have potential therapeutic benefits in preclinical studies and is currently undergoing clinical trials.
Mécanisme D'action
The exact mechanism of action of CTP-499 is not fully understood, but it is believed to act through multiple pathways, including inhibition of oxidative stress, inflammation, and fibrosis. CTP-499 has been shown to upregulate the expression of antioxidant enzymes, such as superoxide dismutase and catalase, and reduce the production of reactive oxygen species. It also inhibits the expression of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduces the infiltration of inflammatory cells into the kidney. Additionally, CTP-499 has been shown to reduce the expression of profibrotic genes, such as collagen and fibronectin, and inhibit the activation of fibroblasts.
Biochemical and Physiological Effects:
CTP-499 has been shown to have several biochemical and physiological effects in preclinical studies. It can reduce proteinuria, improve glomerular filtration rate, and attenuate renal fibrosis, inflammation, and oxidative stress. CTP-499 has also been shown to reduce blood pressure in hypertensive animal models and improve glucose tolerance in diabetic animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of CTP-499 is its potential to improve renal function and reduce proteinuria in (5E)-1-(4-chlorophenyl)-3-ethyl-5-(thiophen-2-ylmethylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione, which are important clinical endpoints. CTP-499 has also been shown to have a good safety profile in preclinical studies. However, one of the limitations of CTP-499 is its relatively low potency compared to other drugs in development for (5E)-1-(4-chlorophenyl)-3-ethyl-5-(thiophen-2-ylmethylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione. Additionally, the exact mechanism of action of CTP-499 is not fully understood, which may limit its development as a therapeutic agent.
Orientations Futures
There are several future directions for the development of CTP-499. One potential direction is to explore its use in combination with other drugs for the treatment of (5E)-1-(4-chlorophenyl)-3-ethyl-5-(thiophen-2-ylmethylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione. CTP-499 may also have potential applications in other diseases, such as liver fibrosis and non-alcoholic steatohepatitis (NASH). Additionally, further studies are needed to elucidate the exact mechanism of action of CTP-499 and to optimize its potency and pharmacokinetic properties.
Méthodes De Synthèse
The synthesis of CTP-499 involves a multi-step process starting from commercially available starting materials. The key steps include the condensation of 4-chlorobenzaldehyde with ethyl acetoacetate to form 1-(4-chlorophenyl)-3-ethyl-4,5-dihydropyrazole-5-one, which is then treated with thiophene-2-carboxaldehyde to form the desired product.
Applications De Recherche Scientifique
CTP-499 has been extensively studied in preclinical models of (5E)-1-(4-chlorophenyl)-3-ethyl-5-(thiophen-2-ylmethylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione, including animal models of diabetic nephropathy, hypertensive nephropathy, and progressive renal injury. These studies have demonstrated that CTP-499 can improve renal function, reduce proteinuria, and attenuate renal fibrosis, inflammation, and oxidative stress.
Propriétés
Formule moléculaire |
C17H13ClN2O2S2 |
|---|---|
Poids moléculaire |
376.9 g/mol |
Nom IUPAC |
(5E)-1-(4-chlorophenyl)-3-ethyl-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C17H13ClN2O2S2/c1-2-19-15(21)14(10-13-4-3-9-24-13)16(22)20(17(19)23)12-7-5-11(18)6-8-12/h3-10H,2H2,1H3/b14-10+ |
Clé InChI |
QNNALURLUOFGEU-GXDHUFHOSA-N |
SMILES isomérique |
CCN1C(=O)/C(=C\C2=CC=CS2)/C(=O)N(C1=S)C3=CC=C(C=C3)Cl |
SMILES |
CCN1C(=O)C(=CC2=CC=CS2)C(=O)N(C1=S)C3=CC=C(C=C3)Cl |
SMILES canonique |
CCN1C(=O)C(=CC2=CC=CS2)C(=O)N(C1=S)C3=CC=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,4-dichloro-N-{1-[4-ethyl-5-({2-[(4-ethylphenyl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]-2-methylpropyl}benzamide](/img/structure/B297202.png)
![2,4-dichloro-N-{1-[4-ethyl-5-({2-[(5-fluoro-2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]-2-methylpropyl}benzamide](/img/structure/B297205.png)
amino]-N-(2-chlorobenzyl)acetamide](/img/structure/B297206.png)
amino]-N-(1-phenylethyl)acetamide](/img/structure/B297207.png)
amino]-N-propylacetamide](/img/structure/B297212.png)
![4-bromo-N-{2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-N-(4-methylbenzyl)benzenesulfonamide](/img/structure/B297213.png)
![2-[(4-bromophenyl)sulfonyl-[(4-methylphenyl)methyl]amino]-N-(2,4-difluorophenyl)acetamide](/img/structure/B297214.png)
amino]-N-(3-chloro-4-fluorophenyl)acetamide](/img/structure/B297215.png)
amino]acetamide](/img/structure/B297217.png)
![4-bromo-N-(4-methylbenzyl)-N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]benzenesulfonamide](/img/structure/B297218.png)
![N-[4-(benzyloxy)phenyl]-2-[[(4-bromophenyl)sulfonyl](4-methylbenzyl)amino]acetamide](/img/structure/B297219.png)
amino]acetyl}amino)benzoate](/img/structure/B297220.png)
amino]-N-(3-methoxyphenyl)acetamide](/img/structure/B297221.png)
amino]acetamide](/img/structure/B297222.png)